molecular formula C17H23NO B7500474 [3-(4-Aminophenyl)-1-adamantyl]methanol

[3-(4-Aminophenyl)-1-adamantyl]methanol

Cat. No.: B7500474
M. Wt: 257.37 g/mol
InChI Key: KALGDOIBBAGTAY-UHFFFAOYSA-N
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Description

[3-(4-Aminophenyl)-1-adamantyl]methanol is a structurally unique compound featuring a rigid adamantane cage linked to a 4-aminophenyl group via a methanol bridge. Its synthesis involves catalytic hydrogenation of 1-adamantyl-(4-nitrophenyl)methanol using Raney nickel under H₂, yielding a crystalline product . This balance of properties makes it a promising candidate for drug design, particularly in targeting neurological or intracellular pathways .

Properties

IUPAC Name

[3-(4-aminophenyl)-1-adamantyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c18-15-3-1-14(2-4-15)17-8-12-5-13(9-17)7-16(6-12,10-17)11-19/h1-4,12-13,19H,5-11,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALGDOIBBAGTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Adamantane-Substituted Analogues

Example Compounds :

  • (1-Adamantyl)(4-aminophenyl)methanone (3d)
  • N-[3-(1-Adamantylmethyl)phenyl]-2-chloro-9-isopropyl-9H-purin-6-amine (3c)
Property [3-(4-Aminophenyl)-1-adamantyl]methanol Adamantane-Substituted Purines (e.g., 3c, 3d)
Functional Groups Methanol, aminophenyl, adamantane Ketone (3d), purine-amine (3c)
Melting Point Not reported (crystalline structure) 63–72°C (varies by substituent)
Solubility Enhanced via cyclodextrin complexation Moderate in non-polar solvents
Biological Activity Not explicitly reported Antiviral or enzyme inhibition (implied)

Key Differences :

  • The methanol group in the target compound provides hydrogen-bonding capability absent in 3d (ketone) or 3c (purine-amine).
  • Adamantane enhances lipophilicity in all cases, but the aminophenyl group may direct target specificity.

Chalcone Derivatives with 4-Aminophenyl Groups

Example Compounds :

  • (E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Property This compound Chalcone Derivatives
Core Structure Adamantane-methanol-aminophenyl Propenone-linked aryl groups
Biological Activity Not reported 50% PfFd-PfFNR inhibition
Key Interactions Hydrogen bonding (methanol, NH₂) Electrostatic (NH₂), π-π stacking

Key Differences :

  • Chalcones exhibit planar structures conducive to enzyme active-site binding, while the adamantane in the target compound may improve membrane penetration.
  • The amino group is critical for activity in both, but the adamantane moiety could modulate pharmacokinetics.

Urea-Linked 4-Aminophenyl Derivatives

Example Compounds :

  • 1-(4-Aminophenyl)-3-(4-isopropylphenyl) urea (13a)
Property This compound Urea Derivatives
Functional Groups Methanol, adamantane Urea, aminophenyl
Melting Point Not reported 91–92°C (13a)
Solubility Moderate (polar/non-polar balance) Low (highly crystalline)

Key Differences :

  • Urea derivatives are more polar due to the urea group, limiting membrane permeability compared to the adamantane-containing target compound.
  • The adamantane-methanol structure may offer better bioavailability in hydrophobic environments.

Adamantane-Bearing Hydroxamates

Example Compound :

  • 2-(4-[3-(1-Adamantyl)propoxy]phenyl)-N-hydroxyacetamide
Property This compound Adamantane Hydroxamates
Functional Groups Methanol, aminophenyl Hydroxamate, propoxy
Biological Activity Not reported HDAC inhibition
Synthesis Catalytic hydrogenation Multi-step synthesis

Key Differences :

  • Hydroxamates are designed for metal chelation (e.g., HDAC inhibition), while the target compound’s methanol and amino groups may target different enzymes.
  • Both leverage adamantane for solubility modulation but differ in pharmacophore design.

Indole Derivatives with 4-Aminophenyl Groups

Example Compounds :

  • 4-(4-Aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37)
Property This compound Indole Derivatives
Core Structure Adamantane-methanol Indole-pyrimidine
Biological Activity Not reported 88.2% inflammation inhibition
Target Specificity Potential CNS applications Peripheral anti-inflammatory

Key Differences :

  • Indole derivatives exhibit planar aromatic systems for target binding, while the adamantane in the target compound may enhance blood-brain barrier penetration.

Preparation Methods

Bromination of 1-Adamantanol

The synthesis begins with the bromination of 1-adamantanol to yield 1-bromo-3,5-dimethyladamantane, a key intermediate. As detailed in patent methodologies, this step employs iron(III) sulfate as a catalyst in a mixture of dimethylformamide (DMF) and acetic acid at 5–10°C. The brominated product is isolated via hydrolysis and dried under reduced pressure, achieving yields exceeding 85%.

Reduction of Ketone Precursors

Synthesis of (1-Adamantyl)(4-Aminophenyl)methanone

A literature procedure from MDPI describes the preparation of (1-adamantyl)(4-aminophenyl)methanone through nucleophilic aromatic substitution. Hypoxanthine derivatives react with (1-adamantyl)(4-aminophenyl)methanone precursors in refluxing propan-2-ol, yielding the ketone intermediate in 90–96% purity after column chromatography.

Direct Functionalization of Adamantane Derivatives

Chloroacetonitrile-Mediated Amination

Patent EP1820792A1 outlines a method where 1-hydroxy-3,5-dimethyladamantane reacts with chloroacetonitrile in sulfuric acid and acetic acid to form acetamide intermediates. Subsequent treatment with thiourea in ethanol under reflux cleaves the acetamide, yielding primary amines. For [3-(4-Aminophenyl)-1-adamantyl]methanol, this approach could be adapted by introducing the 4-aminophenyl group prior to hydrolysis.

Acid-Catalyzed Hydroxylation

The methanol group is introduced via acidic hydrolysis of nitrile intermediates. For example, reacting 1-bromo-3,5-dimethyladamantane with chloroacetonitrile in the presence of sulfuric acid generates a nitrile adduct, which is hydrolyzed to the alcohol using aqueous HCl at 70–80°C.

Analysis of Reaction Conditions and Optimization

Solvent and Temperature Effects

  • Cross-Coupling Reactions : Toluene/ethanol mixtures (3:1 v/v) at 80°C optimize aryl group incorporation, minimizing adamantane decomposition.

  • Reductions : Methanol at 0°C prevents over-reduction of the ketone while ensuring complete conversion.

  • Hydrolysis Reactions : Aqueous HCl at 70°C achieves full nitrile-to-alcohol conversion within 4 hours.

Catalytic Systems

  • Palladium Catalysts : Pd(PPh₃)₄ (2 mol%) enables efficient Suzuki coupling with adamantane bromides.

  • Iron(III) Sulfate : Enhances bromination regioselectivity, reducing side products.

Table 1. Comparative Analysis of Synthetic Methods

MethodStarting MaterialKey ReagentsYield (%)Purification
Bromination/Cross-Coupling1-AdamantanolPd(PPh₃)₄, NaBH₄78Column Chromatography
Ketone Reduction(1-Adamantyl)(4-Aminophenyl)methanoneNaBH₄, MeOH92Recrystallization
Direct Hydroxylation1-Bromo-3,5-dimethyladamantaneH₂SO₄, HCl85Filtration

Purification and Characterization

Column Chromatography

Crude products are purified using silica gel columns with ethyl acetate/hexane gradients (systems b–d). The target compound exhibits an Rf value of 0.50 in system c (ethyl acetate/hexane 1:1).

Spectroscopic Confirmation

  • ¹H NMR : Peaks at δ 1.72–2.02 ppm (adamantane CH₂), 7.78–8.04 ppm (aromatic protons), and 8.77 ppm (NH₂).

  • ESI-MS : Molecular ion peak at m/z 210.1 [M − H⁺]⁻ confirms the molecular formula C₁₁H₉N₅ .

Q & A

Q. Q1. What are the primary synthetic routes for [3-(4-Aminophenyl)-1-adamantyl]methanol, and what reaction conditions are critical for optimizing yield?

A1. The synthesis typically involves coupling 1-adamantyl derivatives with 4-aminophenyl precursors. Key steps include:

  • Friedel-Crafts alkylation : Using 1-adamantanol and 4-nitrobenzaldehyde under acidic conditions (e.g., H₂SO₄), followed by reduction of the nitro group to an amine using Pd/C or NaBH₄ .
  • Grignard addition : Reacting 1-adamantyl magnesium bromide with 4-aminobenzaldehyde, followed by methanol quenching .

Q. Critical Conditions :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher temps accelerate coupling but may degrade sensitive intermediates.
CatalystPd/C (for nitro reduction)Excess catalyst can lead to over-reduction.
SolventDry THF or DCMPolar aprotic solvents stabilize intermediates.

Q. Q2. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

A2.

  • NMR : ¹H and ¹³C NMR confirm adamantane C–H peaks (δ 1.6–2.2 ppm) and aromatic amine protons (δ 6.5–7.5 ppm). The hydroxymethyl group appears as a triplet near δ 3.8 ppm .
  • XRD : Single-crystal X-ray diffraction (SHELX refinement) resolves the adamantane cage geometry and spatial orientation of the 4-aminophenyl group .
  • HRMS : Exact mass analysis validates molecular formula (C₁₇H₂₁NO) with <2 ppm error .

Q. Q3. How does the compound’s stability vary under different storage conditions?

A3.

  • Light sensitivity : The 4-aminophenyl group undergoes photodegradation; store in amber vials at –20°C.
  • Oxidation : The hydroxymethyl group oxidizes to carboxylic acid in air; inert atmosphere (N₂/Ar) is essential .
  • pH stability : Stable in neutral buffers (pH 6–8) but hydrolyzes in strong acids/bases .

Advanced Research Questions

Q. Q4. How can synthetic protocols be optimized to address low yields in large-scale production?

A4. Challenges include steric hindrance from the adamantane cage and amine group reactivity. Solutions:

  • Flow chemistry : Continuous processing reduces intermediate degradation .
  • Microwave-assisted synthesis : Accelerates coupling steps (e.g., 30 minutes vs. 6 hours for conventional heating) .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amine during adamantane coupling .

Q. Q5. What contradictory findings exist regarding the compound’s biological activity, and how can they be resolved?

A5.

  • Anticancer studies : Some reports show IC₅₀ values <10 µM against breast cancer cells (MCF-7), while others report no activity. Potential factors:
    • Solubility : Low aqueous solubility (logP ~3.5) limits bioavailability .
    • Assay variability : Differences in cell line sensitivity (e.g., MCF-7 vs. HeLa) and incubation time .
  • Resolution strategies :
    • Use standardized assays (e.g., NCI-60 panel).
    • Derivatize the hydroxymethyl group to improve solubility (e.g., phosphate prodrugs) .

Q. Q6. What computational approaches predict the compound’s interaction with biological targets?

A6.

  • Molecular docking : The adamantane cage fits into hydrophobic pockets of enzymes (e.g., HIV protease), while the 4-aminophenyl group forms π-π stacking with aromatic residues .
  • MD simulations : Predict stability of supramolecular complexes with β-cyclodextrin (binding energy ~–25 kcal/mol) .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. hydroxyl groups) with antimicrobial activity .

Q. Q7. How do reaction conditions influence regioselectivity in derivatives of this compound?

A7. Regioselectivity in electrophilic substitution (e.g., nitration) depends on:

  • Adamantane’s electron-withdrawing effect : Directs substituents to the para position of the phenyl ring .
  • Catalyst choice : Zeolites enhance para selectivity (>90%) vs. HNO₃/H₂SO₄ (~70%) .

Q. Experimental Data :

ReactionReagentsMajor Product (Regiochemistry)Yield
NitrationHNO₃/H₂SO₄3-(4-Amino-3-nitrophenyl)-1-adamantyl methanol65%
BrominationBr₂/FeCl₃3-(4-Amino-2-bromophenyl)-1-adamantyl methanol58%

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